

commercial suppliers of high-purity 2-Amino-4,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzonitrile

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An In-depth Technical Guide to Commercial High-Purity **2-Amino-4,6-difluorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Amino-4,6-difluorobenzonitrile**, a key building block in medicinal chemistry and pharmaceutical research. It details commercial supplier specifications, a representative synthetic pathway based on published literature, and the analytical methodologies crucial for quality control and lot-to-lot consistency.

Commercial Supplier Specifications

Sourcing high-purity **2-Amino-4,6-difluorobenzonitrile** is critical for reproducible research and development. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with structural confirmation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes typical specifications available from commercial suppliers.

Parameter	Typical Specification	Notes
CAS Number	161957-56-8	The unique identifier for this specific chemical structure.
Molecular Formula	C ₇ H ₄ F ₂ N ₂	-
Molecular Weight	154.12 g/mol	-
Purity	≥97%, with many suppliers offering ≥98% or ≥99% grades.	Purity is the most critical parameter and should be verified by the supplier's Certificate of Analysis (CoA).
Appearance	Off-white to light brown crystalline powder or solid.	Visual inspection is the first quality check.
Melting Point	104 - 108 °C[1]	A narrow melting point range often indicates high purity.
Solubility	Soluble in DMSO, Methanol, and other organic solvents.	Important for reaction setup and analytical sample preparation.
Storage Conditions	Store at 2-8°C in a dry, dark place under an inert atmosphere.[2]	Proper storage is essential to prevent degradation.

Synthesis Pathway and Protocol

While the exact, scaled-up synthesis and purification protocols used by commercial suppliers are proprietary, the scientific literature outlines viable routes for obtaining **2-Amino-4,6-difluorobenzonitrile**. A common and effective method is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[3][4]

Caption: Reaction scheme for the synthesis of **2-Amino-4,6-difluorobenzonitrile**.

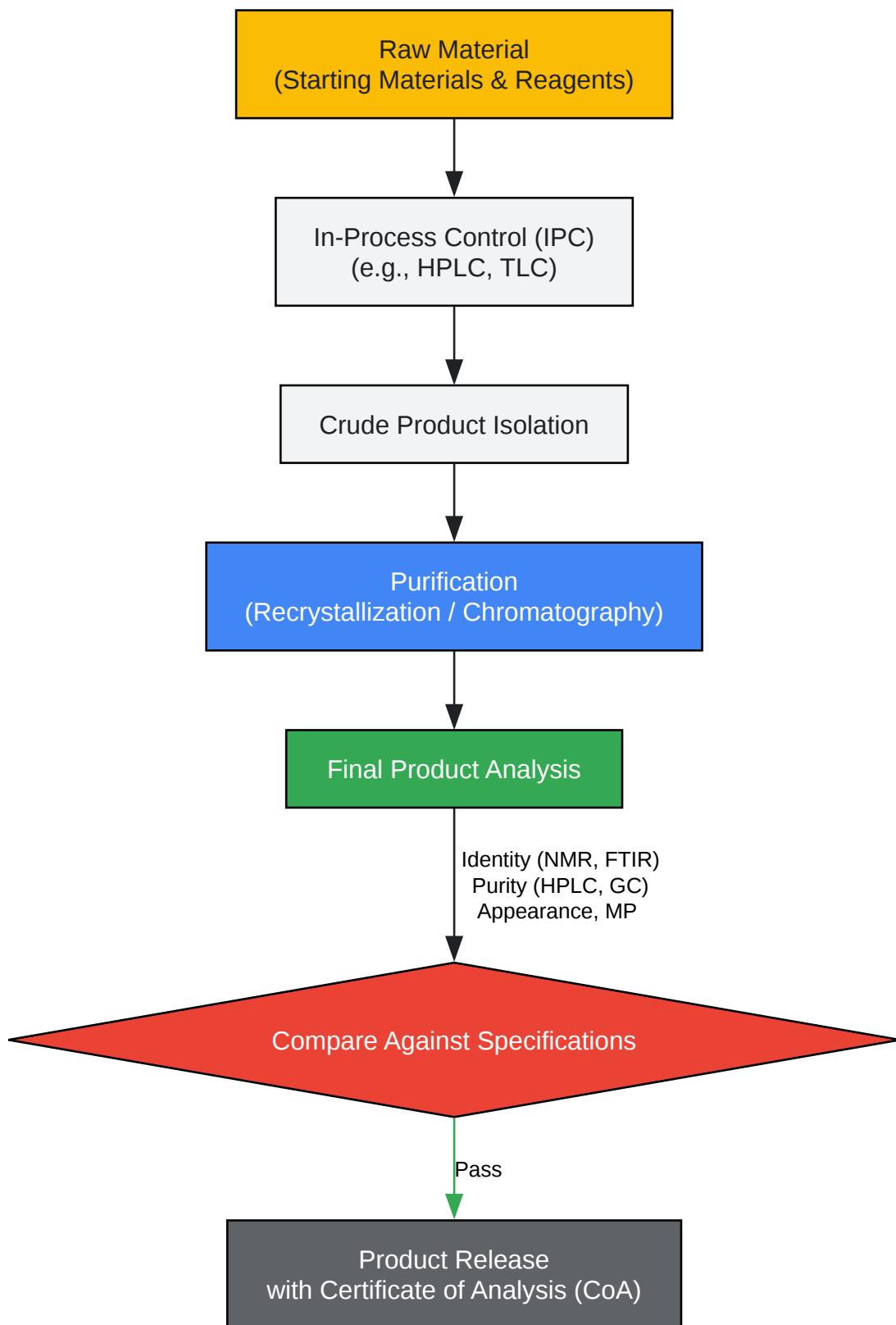
General Experimental Protocol (Literature-Based)

This protocol is a representative example and is not sourced from a specific commercial supplier.

- Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).
- Reagent Addition: Add an excess of an ammonia source, such as an aqueous or methanolic solution of ammonia (e.g., 3-5 eq), to the vessel.
- Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS) until the starting material is consumed.
- Workup: After cooling to room temperature, quench the reaction mixture with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield high-purity **2-Amino-4,6-difluorobenzonitrile**.

Quality Control and Analytical Methods

A robust analytical workflow is essential to confirm the identity, purity, and quality of **2-Amino-4,6-difluorobenzonitrile**. This involves a combination of chromatographic and spectroscopic techniques.



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Caption: A typical quality control workflow for producing a high-purity chemical.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary technique for quantifying the purity of **2-Amino-4,6-difluorobenzonitrile** and detecting any related impurities.^[5] A reverse-phase method is generally suitable.

- **Instrumentation:** A standard HPLC system with a UV detector, column oven, and autosampler.
- **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[5]
- **Mobile Phase:** A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.^[5]
- **Detection:** UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
- **Analysis:** Purity is determined by calculating the area percent of the main product peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for unambiguously confirming the chemical structure of **2-Amino-4,6-difluorobenzonitrile** and identifying isomers or structural impurities.^{[6][7]}

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.^[7]
- **¹H NMR:** The proton NMR spectrum provides information on the aromatic protons. For **2-Amino-4,6-difluorobenzonitrile**, one would expect signals corresponding to the two

aromatic protons and the amino (-NH₂) protons.^[1] The coupling patterns between the protons and the adjacent fluorine atoms (H-F coupling) are characteristic.

- ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon signals will exhibit splitting due to coupling with attached fluorine atoms (C-F coupling), which is highly diagnostic.
- ¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds.^[7] It will show signals for the two non-equivalent fluorine atoms at positions 4 and 6, confirming their presence and chemical environment.

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- To cite this document: BenchChem. [commercial suppliers of high-purity 2-Amino-4,6-difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070766#commercial-suppliers-of-high-purity-2-amino-4-6-difluorobenzonitrile>]

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